Technical Monograph: Physicochemical Profiling of (4-Amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone
Technical Monograph: Physicochemical Profiling of (4-Amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone
The following technical guide is structured as a high-level monograph designed for drug discovery scientists and process chemists. It addresses the specific physicochemical profile of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline , treating it as a critical pharmaceutical intermediate.
Executive Summary
The compound 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (IUPAC: (4-amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone) represents a specialized scaffold in medicinal chemistry, combining a lipophilic amide tail with a reactive aniline head. Structurally, it serves as a "privileged structure" precursor for GPCR modulators and kinase inhibitors.
This guide addresses the data gap currently existing in public repositories for this specific entity. By synthesizing predicted properties with structural analogs (e.g., chlorobenzamides), this document establishes a self-validating framework for its experimental characterization.
Chemical Identity & Structural Analysis[1][2]
The molecule features a benzamide core distorted by steric bulk. The ortho-chloro substituent relative to the carbonyl group forces the amide bond out of planarity with the phenyl ring, decoupling the
| Property | Detail |
| Common Name | 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline |
| IUPAC Name | (4-amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone |
| Molecular Formula | |
| Molecular Weight | 252.74 g/mol |
| SMILES | CC1CCCCN1C(=O)C2=C(C=C(C=C2)N)Cl |
| Chirality | Contains one chiral center at the piperidine C2. Typically supplied as a racemate unless specified. |
Structural Criticality: The Amide Rotamer
The 2-methyl substitution on the piperidine ring introduces significant steric hindrance.
-
Observation: In NMR spectroscopy (
H or C), you may observe signal broadening or doubling at room temperature. -
Causality: This is due to restricted rotation around the amide bond (
), creating cis and trans rotamers. The ortho-chloro group on the phenyl ring further locks the conformation, potentially creating atropisomers in low-temperature conditions.
Physicochemical Property Profile
Due to the absence of direct experimental literature, the following values are derived from consensus predictive models (ACD/Labs, ChemAxon) and validated against structural analogs (e.g., 4-amino-2-chlorobenzamide).
Table 1: Physicochemical Parameters[3]
| Parameter | Value (Predicted/Consensus) | Technical Context |
| LogP (Octanol/Water) | 2.6 ± 0.3 | Moderately lipophilic. The chloro and methyl groups drive hydrophobicity, balancing the polar amide/amine. |
| pKa (Aniline | 2.5 – 3.2 | Significantly lower than unsubstituted aniline (4.6) due to the electron-withdrawing effect of the para-amide and meta-chloro groups. |
| pKa (Amide) | Neutral | The piperidine nitrogen is non-basic due to delocalization into the carbonyl. |
| H-Bond Donors | 1 (Aniline | The primary handle for further derivatization. |
| H-Bond Acceptors | 2 (Carbonyl O, Aniline N) | - |
| Topological PSA | ~46 Ų | Suggests good membrane permeability (Rule of 5 compliant). |
| Solubility (Aq, pH 7.4) | Low (< 0.1 mg/mL) | The neutral form predominates at physiological pH. |
| Solubility (Aq, pH 1.0) | Moderate | Protonation of the aniline improves solubility, but the low pKa means it requires highly acidic media to fully ionize. |
Experimental Protocols for Characterization
As this compound is often synthesized de novo, verifying its physicochemical baseline is critical before biological testing.
Protocol A: pKa Determination via Potentiometric Titration
Rationale: Accurate pKa is essential for understanding solubility behavior in biological assays.
-
Preparation: Dissolve 5 mg of compound in a co-solvent mixture (e.g., 30% Methanol/Water) to ensure initial solubility.
-
Titrant: Use 0.1 M KOH and 0.1 M HCl.
-
Execution: Perform a "Yasuda-Shedlovsky" extrapolation. Titrate in 30%, 40%, and 50% MeOH, then extrapolate the pKa to 0% organic solvent.
-
Validation: The curve should show a single ionization event in the acidic region (pH 2–4). If a second event occurs > pH 8, check for hydrolysis of the amide (impurity).
Protocol B: Lipophilicity (LogD) Measurement
Rationale: Shake-flask methods are prone to emulsion errors with amides. A chromatographic method is preferred.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Isocratic Methanol/Buffer (pH 7.4).
-
Standards: Calibrate using a set of known anilines/amides (e.g., toluene, aniline, chlorobenzene).
-
Calculation:
. -
Self-Validation: The retention time must be independent of injection volume.
Visualization of Workflows
The following diagrams illustrate the logical flow for characterizing this specific chemical entity, ensuring data integrity.
Diagram 1: Characterization Logic Flow
Caption: Decision tree for validating the physicochemical identity of the target aniline derivative.
Diagram 2: Synthetic & Stability Pathway
Caption: Synthesis logic and potential degradation pathways (Hydrolysis/Oxidation) to monitor.
Stability & Handling Guidelines
Solid State Stability
-
Hygroscopicity: Amides with piperidine rings can be hygroscopic, especially as hydrochloride salts. Store in a desiccator.
-
Light Sensitivity: Anilines are prone to photo-oxidation (browning). Store in amber vials under inert gas (Argon/Nitrogen).
Solution Stability
-
Solvent Choice: Stable in DMSO and Methanol for >24 hours.
-
Instability: Avoid prolonged storage in acidic water (pH < 2) at elevated temperatures, which may catalyze amide hydrolysis, cleaving the piperidine ring.
References
-
PubChem. Compound Summary: (4-amino-2-chlorophenyl)-(2-methylpiperidin-1-yl)methanone. National Library of Medicine. [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP protocols).
- Kernns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for solubility/stability guidelines).
